α-D-Galactosa 1-fosfato

Descripción general

Descripción

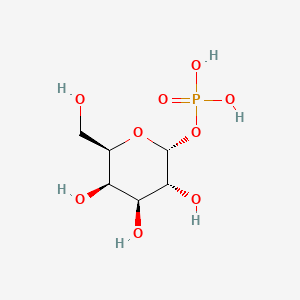

Alfa-D-Galactosa-1-Fosfato es un monosacárido fosfato, específicamente una forma fosforilada de galactosa. Desempeña un papel crucial en el metabolismo de la galactosa, particularmente en la vía de Leloir, donde se convierte en glucosa-1-fosfato. Este compuesto es esencial para la síntesis de azúcares nucleótidos, que son sustratos para las glucosiltransferasas involucradas en reacciones de glicosilación .

Aplicaciones Científicas De Investigación

Alfa-D-Galactosa-1-Fosfato tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

Alfa-D-Galactosa-1-Fosfato ejerce sus efectos a través de su papel en la vía de Leloir del metabolismo de la galactosa. Se convierte en glucosa-1-fosfato por la enzima galactosa-1-fosfato uridiltransferasa. Esta conversión es crucial para la correcta utilización y metabolismo de la galactosa en el cuerpo . Los objetivos moleculares involucrados incluyen enzimas como la galactoquinasa y la galactosa-1-fosfato uridiltransferasa .

Compuestos Similares:

Alfa-D-Glucosa-1-Fosfato: Otro monosacárido fosfato involucrado en el metabolismo de los carbohidratos.

Beta-D-Galactosa-1-Fosfato: Un isómero de Alfa-D-Galactosa-1-Fosfato con roles metabólicos similares.

Singularidad: Alfa-D-Galactosa-1-Fosfato es único debido a su papel específico en la vía de Leloir y su participación en la síntesis de azúcares nucleótidos. A diferencia de Alfa-D-Glucosa-1-Fosfato, que participa en la síntesis de glucógeno, Alfa-D-Galactosa-1-Fosfato está principalmente involucrado en el metabolismo de la galactosa .

Análisis Bioquímico

Biochemical Properties

Galactose-1-phosphate is formed from galactose by galactokinase . It plays a crucial role in biochemical reactions, particularly in the Leloir pathway . It interacts with enzymes such as galactose-1-phosphate uridyltransferase (GALT) and galactokinase .

Cellular Effects

The effects of galactose-1-phosphate on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, galactose-1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of galactose-1-phosphate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of galactose-1-phosphate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Galactose-1-phosphate is involved in metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Galactose-1-phosphate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Alfa-D-Galactosa-1-Fosfato se puede sintetizar enzimáticamente mediante la fosforólisis de la lactosa utilizando enzimas de fosforilasa de lactosa. Este método implica el uso de células de Escherichia coli permeabilizadas que contienen enzimas de fosforilasa de lactosa, que catalizan la conversión de lactosa y fosfato inorgánico a Alfa-D-Galactosa-1-Fosfato y glucosa .

Métodos de Producción Industrial: En un entorno industrial, la producción de Alfa-D-Galactosa-1-Fosfato implica el uso de biocatalizadores como enzimas de fosforilasa de lactosa modificadas. La mezcla de reacción se purifica mediante cromatografía de intercambio aniónico y precipitación con etanol para obtener Alfa-D-Galactosa-1-Fosfato de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Alfa-D-Galactosa-1-Fosfato principalmente experimenta reacciones de glicosilación, donde sirve como sustrato donante para las glucosiltransferasas. También puede participar en reacciones de fosforilación y desfosforilación.

Reactivos y Condiciones Comunes:

Glicosilación: Se utilizan glucosiltransferasas para transferir la porción de galactosa a las moléculas receptoras.

Fosforilación: Se utiliza fosfato inorgánico en presencia de enzimas fosforilasa.

Desfosforilación: Se utilizan enzimas fosfatasa para eliminar el grupo fosfato.

Principales Productos:

Glicosilación: Glicoconjugados como glicoproteínas y glicolípidos.

Fosforilación: Alfa-D-Galactosa-1-Fosfato.

Desfosforilación: Galactosa.

Comparación Con Compuestos Similares

Alpha-D-Glucose-1-Phosphate: Another monosaccharide phosphate involved in carbohydrate metabolism.

Beta-D-Galactose-1-Phosphate: An isomer of Alpha-D-Galactose-1-Phosphate with similar metabolic roles.

Uniqueness: Alpha-D-Galactose-1-Phosphate is unique due to its specific role in the Leloir pathway and its involvement in the synthesis of nucleotide sugars. Unlike Alpha-D-Glucose-1-Phosphate, which is involved in glycogen synthesis, Alpha-D-Galactose-1-Phosphate is primarily involved in galactose metabolism .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177082 | |

| Record name | Galactose-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2255-14-3 | |

| Record name | D-Galactose 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-D-Galactose-1-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galactose-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GALACTOSE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Z6N3GH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galactose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway involving galactose-1-phosphate?

A1: Galactose-1-phosphate is a crucial intermediate in the Leloir pathway, responsible for converting galactose obtained from dietary sources, primarily lactose, into glucose-1-phosphate. [, , , , ]

Q2: How does galactose-1-phosphate contribute to the pathogenesis of classic galactosemia?

A2: Classic galactosemia arises from mutations in the GALT gene, leading to a deficiency in GALT activity. [, , , , ] This deficiency prevents the conversion of Gal-1-P to UDP-galactose, resulting in the accumulation of Gal-1-P within cells. This accumulation is thought to be a major contributor to the toxic effects observed in this disorder. [, , , , , , , ]

Q3: What are the potential long-term complications associated with elevated Gal-1-P levels in galactosemia?

A3: Despite dietary restriction of galactose, individuals with galactosemia can experience long-term complications such as developmental delays, speech difficulties, and primary ovarian insufficiency in females. [, , , , ] The exact mechanisms by which Gal-1-P contributes to these complications are still under investigation.

Q4: Are there other enzymatic defects in galactose metabolism besides GALT deficiency?

A4: Yes, deficiencies in other enzymes of the Leloir pathway, namely galactokinase (GALK) and UDP-galactose 4-epimerase (GALE), can also disrupt galactose metabolism and lead to less severe forms of galactosemia (Type II and III, respectively). [, , ]

Q5: What is the molecular formula and weight of galactose-1-phosphate?

A5: The molecular formula of Galactose-1-phosphate is C6H13O9P. Its molecular weight is 260.14 g/mol.

Q6: How is galactose-1-phosphate typically measured in a clinical setting?

A6: Erythrocyte Gal-1-P levels are a standard measure for monitoring dietary compliance and disease severity in galactosemia patients. [] While no commercial kits are readily available, several analytical methods have been developed for its quantification, including gas chromatography-mass spectrometry (GC-MS) and enzymatic assays. [, , ]

Q7: Can you describe the principle behind the enzymatic assay for Gal-1-P quantification?

A7: The enzymatic assay relies on the reverse reaction catalyzed by GALT. Exogenous GALT is added to erythrocyte lysates, and the amount of radiolabeled glucose-1-phosphate formed from the conversion of Gal-1-P and radiolabeled UDP-glucose is proportional to the initial Gal-1-P concentration. []

Q8: What are the current treatment strategies for managing elevated galactose-1-phosphate levels in galactosemia?

A8: The mainstay of treatment for classic galactosemia is lifelong dietary restriction of galactose. [, ] This involves eliminating milk and dairy products and carefully monitoring galactose intake from other sources.

Q9: Are there any alternative therapeutic strategies being explored for addressing the underlying cause of Gal-1-P accumulation?

A9: Research is ongoing to develop therapies that address the root cause of Gal-1-P accumulation, such as enzyme replacement therapy or gene therapy to restore GALT activity. Additionally, strategies to inhibit galactokinase (GALK1), the enzyme responsible for Gal-1-P synthesis, are being explored as a potential treatment avenue. []

Q10: How can fragment-based drug discovery contribute to the development of new galactokinase inhibitors?

A10: Fragment-based screening using X-ray crystallography has identified novel allosteric binding sites on GALK1, paving the way for the design of more potent and selective inhibitors that could potentially modulate Gal-1-P levels. []

Q11: What model organisms are used to study galactose metabolism and galactosemia?

A11: Several model organisms, including bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), and mice, have been instrumental in furthering our understanding of the Leloir pathway, GALT function, and the pathogenesis of galactosemia. [, , , ]

Q12: How do studies on the structure and function of GALT contribute to our understanding of galactosemia?

A12: Structural analysis of GALT, including the investigation of disease-causing mutations like Q188R, provides valuable insights into the enzyme's catalytic mechanism and the impact of mutations on its stability and activity. [, , ] These insights are crucial for developing targeted therapies for galactosemia.

Q13: What are some promising areas for future research in the field of galactose metabolism and galactosemia?

A13: Future research directions include: * Elucidating the precise mechanisms linking Gal-1-P accumulation to long-term complications in galactosemia. * Developing sensitive and specific biomarkers to monitor treatment efficacy and predict long-term outcomes. [] * Exploring novel therapeutic strategies targeting GALT, such as pharmacological chaperones or gene editing approaches. * Investigating the potential of personalized medicine approaches tailored to an individual's genetic and metabolic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.